3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a chloromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzene derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Thiazolidine-2,4-dione Formation: The thiazolidine-2,4-dione core is formed through cyclization reactions involving thiourea and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.
Thiazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.
Uniqueness
3-[1-(3-chloro-4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a piperidine ring and a chloromethylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-10-2-3-12(8-13(10)16)24(21,22)17-6-4-11(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQROTGNWYNTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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